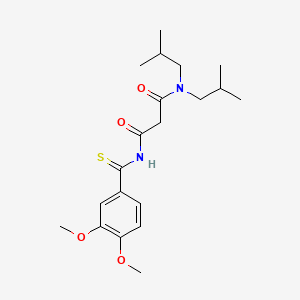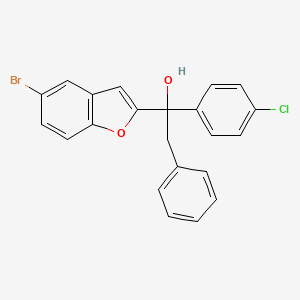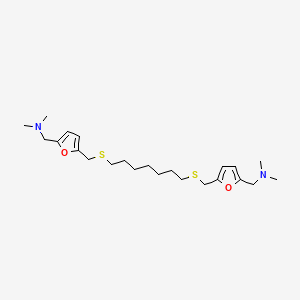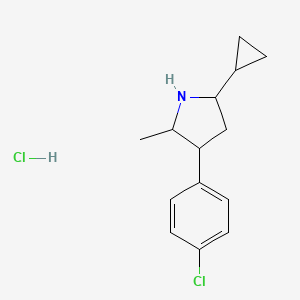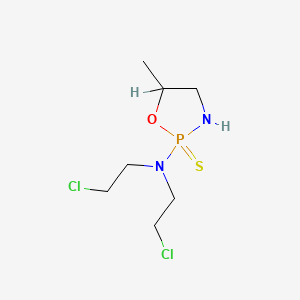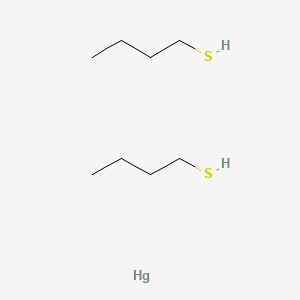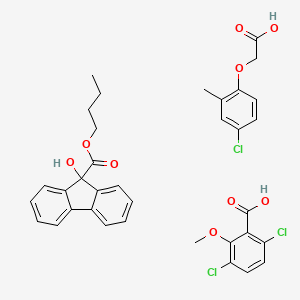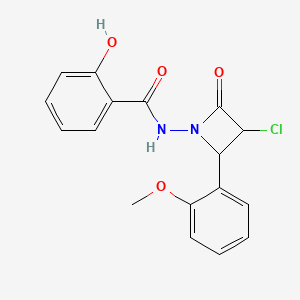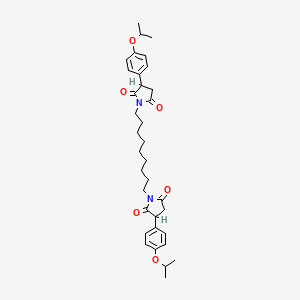
1,1'-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound with a unique structure It consists of a nonane backbone with two pyrrolidinedione groups attached to it Each pyrrolidinedione group is further substituted with a 4-(1-methylethoxy)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinedione intermediates, followed by their coupling with the nonane backbone.
-
Preparation of Pyrrolidinedione Intermediates
Step 1: Synthesis of 4-(1-methylethoxy)benzaldehyde from 4-hydroxybenzaldehyde and isopropyl bromide.
Step 2: Condensation of 4-(1-methylethoxy)benzaldehyde with succinic anhydride to form 3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione.
-
Coupling with Nonane Backbone
Step 3: Coupling of two molecules of 3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione with 1,9-dibromononane under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrrolidinedione groups or the phenyl substituents.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,9-Nonanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione): Similar structure but with methoxy groups instead of 1-methylethoxy groups.
1,1’-(1,9-Nonanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione): Similar structure but with ethoxy groups instead of 1-methylethoxy groups.
Uniqueness
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is unique due to the presence of 1-methylethoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Eigenschaften
CAS-Nummer |
115906-31-5 |
|---|---|
Molekularformel |
C35H46N2O6 |
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
1-[9-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]nonyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C35H46N2O6/c1-24(2)42-28-16-12-26(13-17-28)30-22-32(38)36(34(30)40)20-10-8-6-5-7-9-11-21-37-33(39)23-31(35(37)41)27-14-18-29(19-15-27)43-25(3)4/h12-19,24-25,30-31H,5-11,20-23H2,1-4H3 |
InChI-Schlüssel |
GISGEGULOGRPTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCCCCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






